

# Spectroscopic Profile of Methyl Dichlorophosphite: A Technical Guide

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## Compound of Interest

Compound Name: Methyl dichlorophosphite

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This technical guide provides a comprehensive overview of the available spectroscopic data for **methyl dichlorophosphite** (CAS Number: 3279-26-3), a key reagent in synthetic chemistry. This document collates data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a centralized resource for the characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **methyl dichlorophosphite** ( $\text{CH}_3\text{OPCl}_2$ ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for  $^1\text{H}$  and  $^{13}\text{C}$  NMR of **methyl dichlorophosphite** are not readily available in the searched literature,  $^{31}\text{P}$  NMR data has been referenced.

Table 1:  $^{31}\text{P}$  NMR Spectroscopic Data for **Methyl Dichlorophosphite**

Parameter	Value	Reference
Chemical Shift ( $\delta$ )	Not explicitly stated	[1]

Further research is required to obtain precise chemical shift and coupling constant values for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **methyl dichlorophosphite**.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data for **Methyl Dichlorophosphite**

Peak ( $\text{cm}^{-1}$ )	Assignment	Intensity
Data not available	P-O-C stretch	-
Data not available	C-H stretch (methyl)	-
Data not available	P-Cl stretch	-

Detailed peak lists are not currently available in the public domain. The spectrum is noted to have been acquired using a neat sample.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 3: Mass Spectrometry Data for **Methyl Dichlorophosphite**

m/z Value	Relative Intensity (%)	Fragment
Data not available	-	$[\text{M}]^+$
Data not available	-	$[\text{M-Cl}]^+$
Data not available	-	$[\text{M-OCH}_3]^+$

While the existence of mass spectrometry data is confirmed, a detailed mass spectrum with m/z values and relative intensities is not readily available.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **methyl dichlorophosphite** are not extensively documented in publicly available literature. However, based on standard laboratory practices and available information, the following general methodologies can be described.

### NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **methyl dichlorophosphite** would involve:

- **Sample Preparation:** A small amount of **methyl dichlorophosphite** would be dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ). An internal standard, such as tetramethylsilane (TMS), would be added for referencing the chemical shifts.
- **Instrument Setup:** The NMR spectrometer would be tuned to the appropriate frequencies for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  nuclei.
- **Data Acquisition:** A series of pulses would be applied to the sample, and the resulting free induction decay (FID) would be recorded. Key parameters to be set include the pulse width, acquisition time, relaxation delay, and number of scans.
- **Data Processing:** The FID would be Fourier transformed to produce the NMR spectrum. Phasing and baseline correction would be applied to obtain a clean spectrum.

### Infrared (IR) Spectroscopy

The available information indicates that the FTIR spectrum was obtained from a neat sample.  
[\[1\]](#)

- **Sample Preparation:** A drop of neat (undiluted) liquid **methyl dichlorophosphite** would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, would be used.[\[1\]](#)

- **Data Acquisition:** The infrared beam would be passed through the sample, and the transmitted radiation would be detected. An interferogram would be generated and then Fourier transformed to produce the infrared spectrum. A background spectrum of the empty salt plates would be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

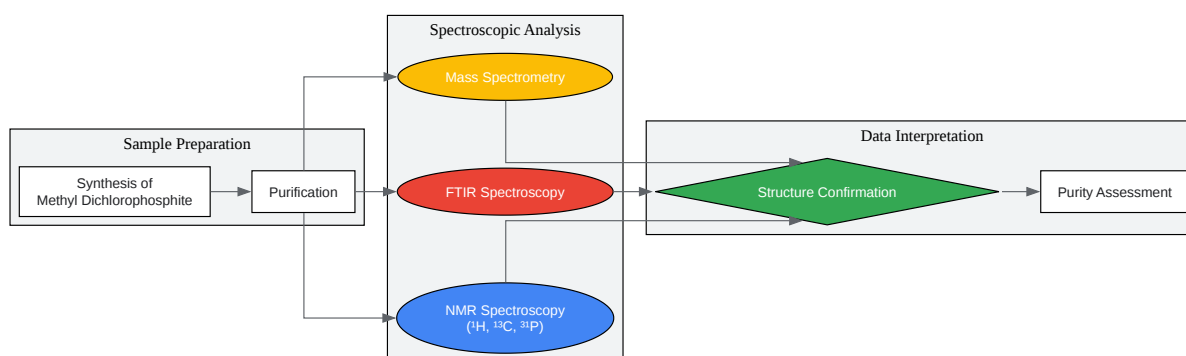
A standard procedure for obtaining the mass spectrum of a volatile liquid like **methyl dichlorophosphite** would be:

- **Sample Introduction:** A small amount of the sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample molecules would be ionized, commonly using electron impact (EI) or chemical ionization (CI).
- **Mass Analysis:** The resulting ions would be separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions would be detected, and a mass spectrum showing the relative abundance of each ion would be generated.

## Visualizations

### Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of **methyl dichlorophosphite** is depicted below. This process outlines the sequential and complementary nature of the different spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of **methyl dichlorophosphite**.

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## References

- 1. Methyl dichlorophosphite [webbook.nist.gov]
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